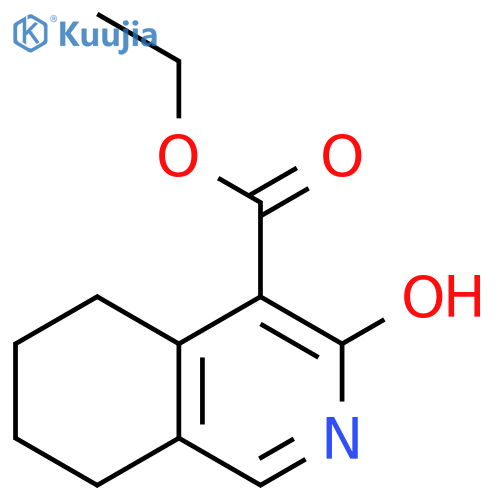

Cas no 105340-73-6 (3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester)

3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester

- 3-Hydroxy-5,6,7,8-tetrahydro-isochinolin-4-carbonsaeure-aethylester;

- Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate

- NSC-611208

- PEDZYRCOCXYBFM-UHFFFAOYSA-N

- Ethyl 3-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylate

- Ethyl3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate

- F73743

- 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid ethyl ester

- MFCD03765033

- 105340-73-6

- Isoquinoline-4-carboxylic acid, 3-oxo-2,3,5,6,7,8-hexahydro-, ethyl ester

- ethyl 3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylate

- NSC611208

- FEA34073

-

- インチ: InChI=1S/C12H15NO3/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-13-11(10)14/h7H,2-6H2,1H3,(H,13,14)

- InChIKey: PEDZYRCOCXYBFM-UHFFFAOYSA-N

- SMILES: CCOC(=O)C1=C2CCCCC2=CNC1=O

計算された属性

- 精确分子量: 221.10500

- 同位素质量: 221.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 393

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.1

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- PSA: 59.42000

- LogP: 1.84270

3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189007503-5g |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 5g |

$1158.30 | 2023-09-04 | |

| 1PlusChem | 1P024HPQ-250mg |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 250mg |

$67.00 | 2023-12-26 | |

| abcr | AB594886-1g |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate; . |

105340-73-6 | 1g |

€561.70 | 2024-07-24 | ||

| Ambeed | A998856-100mg |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 100mg |

$73.0 | 2025-03-04 | |

| Chemenu | CM245597-25g |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 25g |

$2805 | 2021-08-04 | |

| Chemenu | CM245597-5g |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 5g |

$935 | 2021-08-04 | |

| Chemenu | CM245597-5g |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 5g |

$935 | 2022-06-14 | |

| Chemenu | CM245597-10g |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 10g |

$1496 | 2022-06-14 | |

| Alichem | A189007503-25g |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 25g |

$3252.74 | 2023-09-04 | |

| Chemenu | CM245597-25g |

Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate |

105340-73-6 | 97% | 25g |

$2805 | 2022-06-14 |

3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl esterに関する追加情報

Comprehensive Overview of 3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester (CAS No. 105340-73-6)

The compound 3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester (CAS No. 105340-73-6) is a significant intermediate in pharmaceutical and organic synthesis. Its unique structural features, including the tetrahydro-isoquinoline core and ethyl ester functional group, make it a versatile building block for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in central nervous system (CNS) drug design and enzyme inhibition studies.

In recent years, the demand for heterocyclic compounds like 3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester has surged, driven by advancements in medicinal chemistry and biocatalysis. This compound's isoquinoline scaffold is particularly noteworthy, as it mimics natural alkaloids found in plants, which are often explored for their bioactive properties. With growing interest in sustainable synthesis methods, this ester derivative is also being studied for its compatibility with green chemistry protocols.

One of the most frequently asked questions about CAS No. 105340-73-6 is its role in neuroprotective agents. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, making it a candidate for treating neurodegenerative diseases. Additionally, its ethyl ester moiety enhances bioavailability, a critical factor in drug formulation. These properties align with current trends in precision medicine and targeted therapy.

From a synthetic perspective, 3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester is often synthesized via multistep organic reactions, including cyclization and esterification. Its carboxylic acid ethyl ester group allows for further functionalization, enabling the creation of diverse small-molecule libraries. This adaptability is crucial for high-throughput screening in drug discovery, a topic of high interest in pharmaceutical R&D.

Another hot topic is the compound's potential in metabolic engineering. Researchers are investigating whether 3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester can serve as a precursor for biologically active metabolites. Its structural similarity to dopamine derivatives has sparked discussions about its utility in psychopharmacology. These explorations are part of a broader effort to develop next-generation therapeutics with improved efficacy and safety profiles.

In summary, 3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester (CAS No. 105340-73-6) is a compound of immense scientific and industrial relevance. Its applications span drug development, biocatalysis, and material science, making it a focal point for researchers worldwide. As the field of organic synthesis evolves, this compound is likely to play an even more prominent role in addressing global health challenges.

105340-73-6 (3-hydroxy-5,6,7,8-tetrahydro-isoquinoline-4-carboxylic acid ethyl ester) Related Products

- 1147191-02-3(sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)

- 2374145-13-6(4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol)

- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)

- 936329-95-2(Potassium ((Diethylamino)methyl)trifluoroborate)

- 1337821-76-7(3-(3-phenoxyphenyl)methylpyrrolidine)

- 45172-15-4((S)-Ethyl 2,6-diisocyanatohexanoate)

- 26438-50-6(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-ol)

- 2413846-63-4(rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate)

- 2034608-12-1(N-(diphenylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide)

- 1781843-25-1(2-(3-bromo-2-methoxyphenyl)methylpyrrolidine)